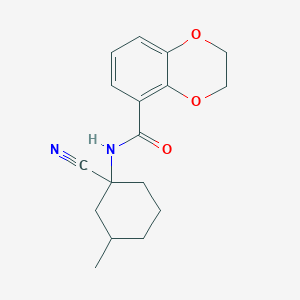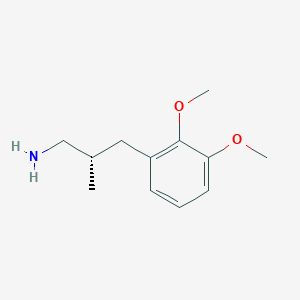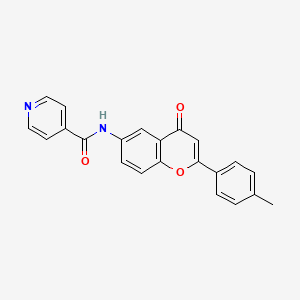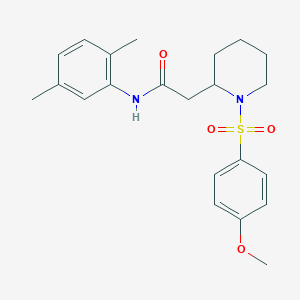
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide, also known as CTDP-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTDP-1 is a potent inhibitor of protein phosphatase 5 (PP5), which is a key regulator of cellular signaling pathways.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Research has been conducted on the synthesis of new compounds that could serve as antibiotics and have antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, heterocyclic synthesis involving thiophene-2-carboxamide explores the preparation of compounds through reactions with various substances, potentially offering a foundation for developing new antibiotic and antibacterial drugs (G. Ahmed, 2007).
Biological Activity of Novel Compounds
A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesised and shown to exhibit cytotoxic effects on certain breast cancer cell lines, highlighting the potential of novel compounds for antitumor applications. The structural characterisation and biological activity studies of these compounds open up avenues for further exploration in drug development (Paula N. Kelly et al., 2007).
Synthesis of Novel Aziridine Derivatives
Research into 2-cyanoaziridine-1-carboxamides has demonstrated the synthesis of these compounds from 2-cyanoaziridine and appropriate isocyanates, revealing activity against a variety of solid and hematological tumor cells in culture. This suggests potential for these compounds in developing treatments for cancer, including drug-resistant strains (B. S. Iyengar et al., 1999).
Synthesis and Antifolate Properties
Exploring the synthesis and antifolate properties of specific compounds, research has shown how derivatives of certain cyclohexanone compounds can inhibit DHFR and L1210 cell growth, comparable to methotrexate. This indicates their potential as novel antifolate agents, suggesting applications in cancer therapy or as enzyme inhibitors (J. Degraw et al., 1992).
Catalytic Functionalization
The copper-catalyzed intermolecular amidation and imidation of unactivated alkanes with amides, sulfonamides, and imides represent a novel approach to the functionalization of alkanes. This method could provide a new pathway for the synthesis of N-alkyl products, potentially useful in the development of pharmaceuticals and materials science (B. L. Tran et al., 2014).
Propiedades
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-4-3-7-17(10-12,11-18)19-16(20)13-5-2-6-14-15(13)22-9-8-21-14/h2,5-6,12H,3-4,7-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAFPKHRTUQYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=C3C(=CC=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2442021.png)

![1-(4-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4,6-diol](/img/structure/B2442023.png)


![2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2442029.png)
![ethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2442030.png)
![1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2442031.png)

![(3-Methoxy-2-methylindazol-6-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2442036.png)


![1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2442042.png)
